Carbonic acid, copper(1++) salt
Description
Structure
2D Structure
Properties
CAS No. |
3444-14-2 |
|---|---|
Molecular Formula |
CCuO3-2 |
Molecular Weight |
123.55 g/mol |
IUPAC Name |
copper carbonate |
InChI |
InChI=1S/CH2O3.Cu/c2-1(3)4;/h(H2,2,3,4);/p-2 |
InChI Key |
OVFCVRIJCCDFNQ-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)([O-])[O-].[Cu+].[Cu+] |
Origin of Product |
United States |
Theoretical and Computational Elucidation of Copper I Carbonate
Ab Initio and Density Functional Theory (DFT) Studies on Cu₂CO₃ Molecular and Crystal Structures
Direct computational studies predicting the definitive crystal structure of bulk copper(I) carbonate are scarce in published literature, a consequence of its instability. However, theoretical investigations into related systems provide significant insights into the probable structural parameters of a Cu(I)-carbonate framework. DFT simulations have been successfully used to investigate the crystal structures of isostructural compounds, such as cobalt carbonate hydroxide (B78521), by using the known structure of the copper mineral malachite as a reliable theoretical model. researchgate.net This demonstrates the power of DFT to accurately model the atomic positions and cell parameters of complex carbonate-containing minerals. researchgate.net
Further insights can be gleaned from surface science studies where the interaction of carbonate with copper surfaces is modeled. DFT calculations have been employed to study the adsorption of various copper-containing species on mineral surfaces, yielding data on adsorption energies and bond properties that clarify the interaction between copper ions and oxygen-containing groups. mdpi.com For a hypothetical Cu₂CO₃ structure, the Cu(I) ion would likely adopt a coordination environment typical for its +1 oxidation state, favoring linear or trigonal planar geometries with surrounding oxygen atoms from the carbonate groups. The expected Cu(I)-O bond lengths would be a critical parameter in any theoretical model.
Table 1: Predicted and Inferred Structural Parameters for Cu(I)-Carbonate Systems from Computational Models
| Parameter | Predicted Value / Range | Basis of Prediction / Reference System | Computational Method |
|---|---|---|---|
| Cu(I) Coordination | Linear or Trigonal | General principles of Cu(I) chemistry | General |
| Cu(I)-O Bond Length (Å) | ~1.85 - 2.00 | Inference from DFT studies on Cu(I) oxides and complexes | DFT |
| C-O Bond Length (in bound CO₃²⁻) (Å) | ~1.29 - 1.35 | DFT on metal-carbonate complexes rsc.org | DFT |
| O-C-O Angle (in bound CO₃²⁻) (°) | ~118 - 122 | DFT on metal-carbonate complexes rsc.org | DFT |
Prediction of Spectroscopic Signatures for Putative Copper(I) Carbonate
In the absence of an isolated sample, computational methods are the only viable approach for predicting the spectroscopic signatures of Cu₂CO₃. Vibrational spectroscopy (Infrared and Raman) is particularly sensitive to chemical bonding and molecular structure, and DFT calculations can predict these spectra with a high degree of accuracy. science.gov
Studies focusing on the activation of carbon dioxide by small copper oxide clusters provide the closest available models for the vibrational modes of a Cu(I)-carbonate species. rsc.org In a DFT study on the reaction of CO₂ with a Cu₂O₄⁻ cluster, the calculations showed that CO₂ activation leads exclusively to the formation of a carbonate (CO₃) unit bound to the copper atoms. The predicted vibrational spectrum of this Cu₂O₄(CO₂)⁻ complex provides valuable insight into how the vibrational modes of the carbonate ion are altered upon binding to copper centers. rsc.org The symmetric and asymmetric stretching modes of the carbonate unit are shifted compared to the free carbonate ion, providing a unique fingerprint that could be used to identify the formation of such a species. rsc.org
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for a DFT-Modeled Cu-Bound Carbonate Unit
| Vibrational Mode | Free CO₃²⁻ (Typical Range) | Calculated for CO₃ on Cu₂O₄⁻ Cluster rsc.org | Assignment |
|---|---|---|---|
| ν(C–O) stretch | N/A | 1676 | C-O stretching vibration |
| ν(OCO) asymmetric stretch | ~1420-1450 | 1202 | Asymmetric OCO stretching |
| ν(OCO) symmetric stretch | ~1060 | 998 | Symmetric OCO stretching |
Energetic and Mechanistic Pathways from Computational Modeling for Cu(I)-Carbonate Formation
The primary reason for the scarcity of copper(I) carbonate is its thermodynamic instability. Cu(I) ions in solution are prone to disproportionation into Cu(II) ions and metallic copper (Cu(0)), a process that is highly favored under many conditions. quora.com Computational modeling helps to quantify the energetics that govern the formation and decomposition of hypothetical Cu₂CO₃.
DFT studies on the interaction of CO₂ with copper oxides are particularly illuminating. Research on CO₂ activation by copper oxide clusters has shown that the formation of a carbonate unit is energetically favorable, but subsequent dissociation into CO is not, suggesting that any Cu(I)-carbonate formed would be an intermediate rather than a final product. rsc.org The calculations provide relative energies for different isomeric structures, identifying the most stable binding configurations. rsc.org
Furthermore, computational studies of CO₂ electroreduction at copper electrodes suggest a mechanism where carbonate ions from the electrolyte bind to the copper surface, forming copper-carbonate hydroxide-like structures that act as intermediates in the formation of carbon monoxide. diva-portal.org These studies use DFT to model the electrode-electrolyte interface and explore the energetics of carbonate adsorption and subsequent reduction. diva-portal.org The adsorption energy of different species onto surfaces can be calculated, revealing, for instance, that hydroxylated copper species like Cu(OH)₂ can bind more strongly to a surface than Cu²⁺ alone, indicating the importance of pH and water in these systems. mdpi.com These theoretical models provide a framework for understanding why Cu₂CO₃ does not readily accumulate, suggesting it is likely a transient species in a more complex reaction network.
Table 3: Computationally Derived Energetic Data for Related Cu-Carbonate Systems
| System / Process | Calculated Energetic Value | Significance | Reference / Method |
|---|---|---|---|
| Adsorption of Cu(OH)₂ on Specularite (001) | -1.78 eV | Shows strong, spontaneous adsorption, indicating stability of hydroxylated Cu species on oxide surfaces. | DFT mdpi.com |
| Adsorption of Cu(OH)⁺ on Specularite (001) | -0.85 eV | Spontaneous adsorption, but less stable than the neutral dihydroxide. | DFT mdpi.com |
| Adsorption of Cu²⁺ on Specularite (001) | -0.76 eV | Weakest adsorption energy of the modeled species. | DFT mdpi.com |
| Relative Energy of Cu₂O₄(CO₂)⁻ Isomers | Multiple isomers within ~0.3 eV | Indicates several stable or metastable ways for carbonate to bind to a small copper oxide cluster. | DFT rsc.org |
Synthetic Approaches and Methodological Advancements for Copper I Carbonate Species
Strategies for the Preparation of Stabilized Copper(I)-Carbonate Coordination Compounds
The primary strategy for isolating the copper(I) carbonate moiety is through its incorporation into stable coordination compounds. By using carefully selected ligands, the Cu(I) center can be kinetically and thermodynamically stabilized, allowing for the characterization of the elusive carbonate or bicarbonate ligand in its coordination sphere.
Research has demonstrated the successful synthesis of such complexes. For instance, a highly reactive copper(I) complex featuring a pincer-type ligand, 2,6-bis[(1,3-di-tert-butylimidazolin-2-imino)methyl]pyridine (TL(tBu)), has been shown to readily trap atmospheric carbon dioxide. researchgate.net The reaction of the precursor complex, [(TL(tBu))Cu]PF₆, with ambient CO₂ in the air leads to the formation of a stable, square-planar copper(I) bicarbonate complex, [(TL(tBu))Cu(HCO₃-κO)]PF₆. researchgate.net In this compound, the bicarbonate ligand coordinates to the copper center through a single oxygen atom (a monodentate coordination mode), a relatively rare observation. researchgate.net
Another successful approach involves the use of phosphine (B1218219) ligands. The photolysis of the complex (prophos)Cu(I)(CO₃)Cu(I)(prophos), where prophos is 1,3-bis(diphenylphosphino)-propane, has been studied. researchgate.net The existence of this stable dimeric compound, which contains a bridging carbonate ligand, allows for the investigation of its photochemical properties, which are suggested to be initiated by a copper(I)-to-carbonate metal-to-ligand charge transfer (MLCT) state. researchgate.net
Furthermore, the synthesis of N-heterocyclic carbene (NHC)–copper(I) complexes often utilizes alkali carbonates (such as Na₂CO₃, K₂CO₃, or Cs₂CO₃) as a base to deprotonate the imidazolium (B1220033) salt precursor in the presence of a copper(I) source like copper(I) chloride. beilstein-journals.org While the carbonate itself is not incorporated into the final product in these specific syntheses, its role as a reagent in the formation of stable Cu(I) complexes is a notable methodological advancement. beilstein-journals.org
Table 1: Examples of Stabilized Copper(I)-Carbonate and Bicarbonate Complexes
| Complex Formula | Stabilizing Ligand(s) | Synthetic Strategy | Key Feature |
|---|---|---|---|
| [(TL(tBu))Cu(HCO₃-κO)]PF₆ | 2,6-bis[(1,3-di-tert-butylimidazolin-2-imino)methyl]pyridine (pincer ligand) | Trapping of atmospheric CO₂ by a reactive Cu(I) precursor. researchgate.net | Contains a rare monodentate bicarbonate ligand. researchgate.net |
| (prophos)Cu(I)(CO₃)Cu(I)(prophos) | 1,3-bis(diphenylphosphino)-propane (phosphine ligand) | Synthesis involving a Cu(I) source and a carbonate source. researchgate.net | A stable, dimeric complex with a bridging carbonate ligand. researchgate.net |
| [NHC-CuX] | N-heterocyclic carbenes (NHC) | Deprotonation of an azolium salt using an alkali carbonate base in the presence of a Cu(I) salt. beilstein-journals.org | General method for NHC-Cu(I) complexes where carbonate acts as a reagent. beilstein-journals.org |
Investigation of In Situ Generation and Transient Detection of Cu(I)-CO₃ Intermediates
Due to their fleeting nature, copper(I) carbonate species are often implicated as transient intermediates in various chemical and electrochemical processes, most notably in the electrochemical CO₂ reduction reaction (CO₂RR). researchgate.net Detecting and characterizing these short-lived species requires sophisticated in situ analytical techniques that can monitor reactions in real-time.
During CO₂RR on copper catalysts, a dissolution-redeposition mechanism is proposed to be mediated by transient soluble copper species. researchgate.netrecercat.cat Studies combining online mass spectrometry and fluorescence spectroscopy have provided evidence that these transient species contain copper in the +1 oxidation state. researchgate.net Density Functional Theory (DFT) calculations suggest these intermediates are likely copper-adsorbate complexes, such as copper carbonyls or copper oxalates, which form coordination complexes with Cu⁺ ions in solution under operating conditions. recercat.catchemrxiv.org
Operando spectroscopy is a powerful tool for this purpose. Attenuated Total Reflection (ATR) infrared spectroscopy has been used to analyze the electrochemical conversion of CO₂ on thin copper films. acs.org These studies can distinguish between dissolved and surface-adsorbed species, identifying a strongly potential-dependent peak for adsorbed carbonate between ~1510 to 1570 cm⁻¹. acs.org Similarly, operando Raman spectroscopy can monitor the catalyst surface, with specific bands assigned to adsorbed carbonate species (~1067 cm⁻¹) appearing during the reduction of Cu(I) oxide. researchgate.netuea.ac.uk Transient IR-PSD (Phase Sensitive Detection) analysis has also been employed to identify carbonate species on Cu/CeO₂ catalysts during CO-related reactions, with multiple bands in the 900-1610 cm⁻¹ range corresponding to various carbonate vibrational modes. tu-darmstadt.de
Table 2: Spectroscopic Detection of Transient Carbonate Species on Copper Surfaces
| Technique | System/Conditions | Observed Species/Band (cm⁻¹) | Reference |
|---|---|---|---|
| Operando Raman Spectroscopy | Cu-catalyzed CO₂RR | Adsorbed monodentate carbonate (~1067 cm⁻¹) | researchgate.net |
| ATR-IR Spectroscopy | CO₂RR on Cu-film in 0.1 M NaOH/D₂O | Adsorbed carbonate (potential-dependent, ~1510-1570 cm⁻¹) | acs.org |
| In Situ Fluorescence Spectroscopy | CO₂RR on Cu spheres | Transient copper carbonate complexes | researchgate.net |
| Transient IR-PSD Analysis | Cu/CeO₂ catalyst with CO/H₂O feed | Carbonate species (decreasing bands at 1605, 1469, 1392, 1280, 968 cm⁻¹; increasing bands at 1017, 912 cm⁻¹) | tu-darmstadt.de |
Controlled Environment Synthesis Conditions for Novel Copper(I) Carbonate Forms
The synthesis of pure, simple copper(I) carbonate, free from stabilizing ligands, is exceptionally challenging and is understood to require non-standard, controlled environments. Advanced inorganic chemistry texts note that true CuCO₃ (likely meaning Cu₂(I)CO₃) can only be prepared under a high pressure of CO₂, which prevents its decomposition. denison.eduquora.com This necessity drives the exploration of synthesis conditions where parameters like pressure, temperature, and chemical environment are precisely manipulated.
One historical approach to controlled synthesis is through electrolytic methods. In what is known as Howard's Electrolytic Process, a solution containing sodium bicarbonate or another salt that provides a source of CO₂ is electrolyzed using a copper anode. pjsir.org This process generates copper ions at the anode which then react with the carbonate in the electrolyte to precipitate a copper carbonate product. pjsir.org
More recently, biosynthetic routes have emerged as a novel method for controlled environment synthesis. The use of ureolytic fungi, such as Neurospora crassa, has been investigated for the preparation of nanoscale copper carbonate. researchgate.net In this method, the fungi are cultivated in a urea-rich medium, leading to the enzymatic hydrolysis of urea (B33335) and the production of carbonate ions. The resulting carbonate-laden fungal supernatant is then mixed with a CuCl₂ solution to precipitate copper carbonate nanoparticles. researchgate.netnih.gov It was found that extracellular proteins produced by the fungi play a crucial role in controlling the size and morphology of the resulting mineral nanoparticles. researchgate.net
The formation of unexpected, non-equilibrium phases through controlled thermal processing also highlights the importance of the synthesis environment. During the decomposition of precursor solutions for YBa₂Cu₃O₇₋ₓ superconducting films, the formation of intermediate non-equilibrium phases, including Cu₂O and a monoclinic form of BaCO₃, was observed under specific heating conditions. csic.es This demonstrates that careful control of the thermal history can lead to the formation of novel crystalline intermediates that would not form under equilibrium conditions. csic.es
Table 3: Controlled Environment Synthesis Approaches for Copper Carbonate Species
| Method | Controlled Parameters | Resulting Form/Product | Key Principle |
|---|---|---|---|
| High-Pressure Synthesis | High partial pressure of CO₂ | Pure, simple copper carbonate (Cu₂CO₃). denison.eduquora.com | High CO₂ pressure stabilizes the otherwise unstable compound. denison.edu |
| Electrolytic Process | Electrolyte composition (CO₂ source), current density. pjsir.org | Basic copper carbonate precipitate. pjsir.org | Electrochemical generation of copper ions in a carbonate-rich solution. pjsir.org |
| Fungal Biosynthesis | Biological medium, fungal enzymes (urease), extracellular proteins. researchgate.net | Nanoscale copper carbonate particles with controlled morphology. researchgate.netnih.gov | Enzymatic generation of carbonate and protein-mediated control of nucleation and growth. researchgate.net |
| Thermal Decomposition | Temperature ramp rate, atmosphere. csic.es | Intermediate non-equilibrium phases (e.g., Cu₂O alongside monoclinic BaCO₃). csic.es | Kinetic control over phase formation during thermal processing. csic.es |
Coordination Chemistry of Copper I with Carbonate Ligands
Synthesis and Structural Characterization of Bis(triphenylphosphine) Copper(I) Carbonate and Bicarbonate Complexes
The synthesis of bis(triphenylphosphine) copper(I) complexes containing carbonate and bicarbonate ligands has been achieved through various methods, providing insight into the coordination behavior of these anions with the soft copper(I) center.
A key synthetic route involves the reaction of a copper(I) precursor, such as a copper(I) alkoxide, with a source of the carbonate or bicarbonate ligand. For instance, the dimeric bis(triphenylphosphine)copper(I) carbonate complex, [{Cu(PPh₃)₂}₂(μ-η²:η¹-CO₃)], can be synthesized from the reaction of [Cu(PPh₃)(μ-OMe)]₂ with carbon dioxide in the presence of excess triphenylphosphine (B44618). This reaction proceeds via the insertion of CO₂ into the Cu-OMe bond to form a methylcarbonate (B8334205) intermediate, which then reacts further to yield the carbonate-bridged dimer.
The bicarbonate analogue, [Cu(PPh₃)₂(O₂COH)], has been prepared by the reaction of [Cu(PPh₃)₃(NO₃)] with potassium bicarbonate. acs.org Another approach involves the reaction of a copper(I) salt with triphenylphosphine and a bicarbonate salt. researchgate.net These synthetic strategies highlight the accessibility of both carbonate and bicarbonate complexes of copper(I).
The structural characterization of these complexes, primarily through single-crystal X-ray diffraction, reveals distinct coordination modes for the carbonate and bicarbonate ligands.
Bis(triphenylphosphine)copper(I) Carbonate Complex:
The dimeric carbonate complex, [{Cu(PPh₃)₂}₂(μ-η²:η¹-CO₃)], features a carbonate ligand bridging two copper(I) centers. acs.org One copper atom is chelated by two oxygen atoms of the carbonate ligand in a bidentate fashion, while the other copper atom is bonded to the third oxygen atom in a monodentate manner. Each copper atom is also coordinated to two triphenylphosphine ligands, resulting in a distorted tetrahedral geometry around each metal center. The Cu-P bond lengths are typical for such complexes, and the Cu-O distances reflect the different coordination modes of the carbonate ligand.
Bis(triphenylphosphine)copper(I) Bicarbonate Complex:
In contrast, the bicarbonate complex, [Cu(PPh₃)₂(O₂COH)], is a monomeric species where the bicarbonate ligand coordinates to the copper(I) center in a bidentate fashion through two oxygen atoms. acs.orgresearchgate.net This results in a four-coordinate, distorted tetrahedral geometry around the copper atom, which is also bound to two triphenylphosphine ligands. The presence of the proton on the third oxygen atom of the bicarbonate ligand prevents the formation of a dimeric structure seen with the carbonate ligand.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
|---|---|---|---|---|---|---|---|---|---|---|
| [{Cu(PPh₃)₂}₂(μ-CO₃)] | C₇₃H₆₀Cu₂O₃P₄ | Monoclinic | P2₁/n | 14.989(3) | 24.373(5) | 18.173(4) | 90 | 109.84(3) | 90 | acs.org |
| [Cu(PPh₃)₂(O₂COH)] | C₃₇H₃₁CuO₃P₂ | Triclinic | Pī | 10.158(2) | 10.536(2) | 15.895(3) | 91.68(3) | 94.18(3) | 109.28(3) | acs.org |
Mechanisms of Ligand Exchange and Carbonate Coordination to Cu(I) Centers
The lability of ligands in copper(I) complexes is a key aspect of their chemistry, influencing their catalytic activity and reactivity. Ligand exchange in square planar and tetrahedral complexes can occur through associative, dissociative, or interchange mechanisms. wikipedia.org For the four-coordinate tetrahedral copper(I) complexes , ligand exchange likely proceeds through a dissociative or interchange pathway, where the dissociation of a ligand is the rate-determining step.
The coordination of carbonate and bicarbonate to copper(I) centers is reversible. The bicarbonate ligand in [Cu(PPh₃)₂(O₂COH)] can be deprotonated to form the carbonate-bridged dimer, indicating a dynamic equilibrium between the two species. This interconversion is a fundamental acid-base reaction at the metal center. wikipedia.org
The exchange of the carbonate or bicarbonate ligand with other ligands, such as halides or pseudo-halides, can be anticipated based on the relative donor strengths of the ligands and the stability of the resulting complexes. The carbonate ligand itself can be considered a leaving group in the presence of stronger acids, which would lead to its protonation and subsequent release as carbon dioxide and water.
The stability of the triphenylphosphine ligands on the copper(I) center is significant, and their exchange is generally slower than that of the anionic ligands. This is due to the strong σ-donor and moderate π-acceptor character of the phosphine (B1218219) ligands, which form robust bonds with the soft Cu(I) ion.
Spectroscopic Analysis of Copper(I)-Carbonate Coordination Environments
Spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are invaluable for characterizing the coordination environment of the carbonate and bicarbonate ligands in these copper(I) complexes.
Infrared (IR) Spectroscopy:
The vibrational modes of the carbonate and bicarbonate ligands are sensitive to their coordination mode. In the dimeric carbonate complex, [{Cu(PPh₃)₂}₂(μ-CO₃)], the IR spectrum shows characteristic stretches for a bridging carbonate ligand. The difference between the asymmetric (ν₃) and symmetric (ν₁) stretching frequencies of the carbonate ion is a useful diagnostic tool. For this complex, strong bands are observed in the 1500-1300 cm⁻¹ region, consistent with a coordinated carbonate ligand. acs.org
For the bicarbonate complex, [Cu(PPh₃)₂(O₂COH)], the IR spectrum displays distinct bands for the bidentate bicarbonate ligand. The presence of the C-OH group gives rise to specific vibrational modes. Partially resolved bands in the region of 1665-1571 cm⁻¹ are attributed to the asymmetric C-O stretching vibrations. acs.orgresearchgate.net The IR spectrum of [Cu(PPh₃)₂(O₂COH)] shows a broad O-H stretch, and the C=O and C-O stretching vibrations are shifted upon coordination compared to the free bicarbonate ion.
| Compound | ν(C=O) / νₐₛ(CO₂) | νₛ(CO₂) | Other Key Bands | Ref. |
|---|---|---|---|---|
| [{Cu(PPh₃)₂}₂(μ-CO₃)] | 1492 (sh), 1465 (s) | 1330 (m) | - | acs.org |
| [Cu(PPh₃)₂(O₂COH)] | 1575 (s) | 1365 (s) | 3200-2800 (br, ν(OH)) | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
³¹P NMR spectroscopy is particularly informative for studying these bis(triphenylphosphine) copper(I) complexes. The phosphorus chemical shift provides information about the electronic environment of the phosphorus atoms and, by extension, the copper(I) center.
In solution, the ³¹P NMR spectrum of [{Cu(PPh₃)₂}₂(μ-CO₃)] shows a single, sharp resonance, indicating that the four triphenylphosphine ligands are equivalent on the NMR timescale. This suggests a dynamic process in solution, such as a rapid exchange of the carbonate ligand's coordination between the two copper centers. acs.org
For the monomeric bicarbonate complex, [Cu(PPh₃)₂(O₂COH)], the ³¹P NMR spectrum also typically shows a single resonance for the two equivalent triphenylphosphine ligands. The chemical shift will differ from that of the carbonate complex, reflecting the different anionic ligand.
¹³C NMR spectroscopy can be used to observe the carbon atom of the carbonate or bicarbonate ligand directly. The chemical shift of the carbonate carbon in [{Cu(PPh₃)₂}₂(μ-CO₃)] is observed at a specific field, confirming its presence in the complex. acs.org Similarly, the bicarbonate carbon in [Cu(PPh₃)₂(O₂COH)] can be identified, and its chemical shift will be distinct from that of the carbonate complex.
| Compound | Solvent | ³¹P {¹H} δ | ¹³C {¹H} δ (carbonate/bicarbonate) | Ref. |
|---|---|---|---|---|
| [{Cu(PPh₃)₂}₂(μ-CO₃)] | CD₂Cl₂ | 2.8 | 168.9 | acs.org |
| [Cu(PPh₃)₂(O₂COH)] | CD₂Cl₂ | 3.5 | 163.6 | acs.org |
Reactivity and Catalytic Implications of Copper I Carbonate Systems
Role of Copper(I)-Carbonate Complexes in Homogeneous and Heterogeneous Catalysis
Copper(I)-carbonate systems exhibit significant catalytic activity in both homogeneous and heterogeneous environments. The versatility of copper, particularly its accessible redox states, combined with the coordinating properties of the carbonate ion, allows for a diverse range of catalytic applications.
In heterogeneous catalysis, solid copper carbonate serves as an effective catalyst or precursor. For instance, the patina of copper oxides and carbonates found on copper metal surfaces is often sufficient to initiate the catalytic cycle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov This highlights a scenario where the carbonate-containing surface species plays a direct role in the catalytic process. Further research has demonstrated that biogenic copper nanoparticles, identified as being primarily composed of copper carbonate, exhibit excellent catalytic properties. nih.gov These nanoparticles function as effective catalysts in Fenton-like reactions for the degradation of organic dyes such as methyl red. nih.gov In comparative studies, biogenically synthesized copper carbonate nanoparticles showed significantly higher catalytic activity than their inorganically prepared counterparts, removing over 98% of the dye under specific conditions, compared to about 40% for the inorganic version. nih.gov
While solid copper(I) carbonate acts as a heterogeneous catalyst, the carbonate ion can also play a crucial role in facilitating homogeneous catalysis. In some systems, a base such as potassium carbonate can induce the leaching of copper species from a solid precursor, like cuprous oxide (Cu₂O) nanoparticles, to form soluble copper complexes that act as the true homogeneous catalysts. researchgate.net This transition from a heterogeneous to a homogeneous catalytic pathway is particularly relevant in base-assisted C-C coupling reactions. researchgate.net Although many well-defined homogeneous catalysts are based on copper(I) complexes with specific organic ligands like N-heterocyclic carbenes (NHCs) or phosphines, the fundamental principles of copper's catalytic action in these systems often rely on the same redox cycling that can be influenced by carbonate ions. mdpi.combeilstein-journals.org
The table below summarizes selected catalytic applications involving copper-carbonate systems.
| Catalyst System | Reaction Type | Catalysis Type | Key Findings | Reference(s) |
| Copper metal surface | Azide-Alkyne Cycloaddition (CuAAC) | Heterogeneous | The patina, containing copper oxides and carbonates, is sufficient to initiate the catalytic cycle. | nih.gov |
| Biogenic Copper Carbonate Nanoparticles | Fenton-like dye degradation (Methyl Red) | Heterogeneous | Exhibited excellent catalytic activity, removing >98% of the dye with H₂O₂. Showed superior performance to inorganically synthesized copper carbonate. | nih.gov |
| Cu₂O Nanoparticles with K₂CO₃ | C-C Coupling Reactions | Heterogeneous to Homogeneous | The carbonate base facilitates the formation of a homogeneous copper complex from the solid catalyst, which then drives the reaction. | researchgate.net |
Electron Transfer Processes and Redox Activity of Cu(I)-Carbonate Entities
The catalytic prowess of copper compounds is intrinsically linked to the accessibility of multiple oxidation states, primarily Cu(I), Cu(II), and even Cu(III). acs.org Electron transfer processes that enable cycling between these states are fundamental to the catalytic mechanism. In copper-carbonate systems, the carbonate ligand is not merely a spectator ion but an active participant that can modulate the redox activity of the copper center.
The Cu(I) ion is often the starting point for catalytic cycles. However, it is thermodynamically less stable than Cu(II) and can be readily oxidized. nih.gov The carbonate ion, being a strong hard base, serves as an excellent ligand for stabilizing transition metals in higher oxidation states. acs.orgnih.gov This is particularly significant for the formation and stabilization of Cu(III) species, which are proposed as key intermediates in various oxidative catalytic reactions. acs.orgnih.govmdpi.com By coordinating to the copper center, carbonate can lower the redox potentials required for the Cu(II)/Cu(III) transition, making the higher oxidation state more accessible. nih.gov
The key redox transitions in a proposed copper-carbonate catalytic cycle are outlined below.
| Transition | Description | Role of Carbonate | Reference(s) |
| Cu(I) → Cu(II) | Initial oxidation step, often by a substrate or oxidant. This is a common entry into the catalytic cycle. | Can influence the potential of this couple, although it is more noted for stabilizing higher states. | nih.govnih.gov |
| Cu(II) → Cu(III) | Further oxidation to a highly reactive intermediate. | Acts as a stabilizing ligand for the hard Cu(III) cation, lowering the redox potential for this transition. | acs.orgnih.govmdpi.com |
| Cu(III) → Cu(I) | Reductive elimination/final step of the cycle. The catalyst is regenerated after product formation. | The release of the product destabilizes the Cu(III) state, facilitating the reduction back to the active Cu(I) state. | mdpi.com |
This redox activity is central to copper's role in nature, where copper-containing proteins perform critical electron transfer functions. nih.govlibretexts.org The principles observed in these biological systems, such as minimal structural reorganization during electron transfer, provide insight into the efficiency of synthetic copper catalysts, including those involving carbonate complexes. libretexts.org
Mechanisms of Carbon Dioxide Activation and Reduction Mediated by Cu(I) Centers
Copper is unique among metals for its ability to electrochemically reduce carbon dioxide (CO₂) to a variety of valuable hydrocarbons and oxygenates. acs.orgfrontiersin.org Cu(I) centers are critical in the initial activation of the chemically stable CO₂ molecule. While specific studies on "copper(I) carbonate" as the primary catalyst for CO₂ reduction are limited, the general mechanisms elucidated for copper-based catalysts provide a clear framework for the role of the Cu(I) state.
The first and most critical step in CO₂ reduction is its activation upon interaction with the catalyst surface or a metal complex. Theoretical and experimental studies show that this activation involves electron transfer from the copper center to the π* molecular orbitals of the CO₂ molecule. researchgate.net This process results in the formation of a bent, activated CO₂⁻ radical anion intermediate, which is more susceptible to subsequent chemical transformations. The elongation of the C-O bonds in this activated state is a key indicator of successful activation. researchgate.net
Recent research has highlighted that molecules coordinated to the Cu(I) center can play a profound role in this process. For example, studies using mass spectrometry have shown that a water molecule coordinated to a Cu(I) ion significantly enhances the efficiency of CO₂ reduction to carbon monoxide (CO). nih.gov The coordinated water promotes the adsorption of CO₂ and participates directly in the reaction, with isotope labeling studies revealing that the oxygen atom in the resulting CO product originates from the water molecule, not the CO₂. nih.gov This suggests that in a hypothetical Cu(I)-carbonate system, the carbonate ligand itself or co-ligands like water could similarly influence the binding and activation of CO₂.
The generally accepted initial steps for CO₂ activation at a Cu(I) center are summarized in the following table.
| Step | Mechanism | Description | Reference(s) |
| 1. Adsorption | CO₂ binds to the Cu(I) center. | The initial interaction between the catalyst and the substrate. Coordinated ligands (like H₂O or potentially CO₃²⁻) can promote this step. | researchgate.netnih.gov |
| 2. Activation | Electron transfer from Cu(I) to CO₂. | The Cu(I) center donates an electron to the lowest unoccupied molecular orbital (LUMO) of the linear CO₂ molecule. | researchgate.net |
| 3. Intermediate Formation | Formation of a bent *CO₂⁻ species. | The molecule bends and the C-O bonds are elongated, making it chemically reactive. This is a key intermediate for all further reduction products. | rsc.orgrsc.org |
| 4. Protonation/Reaction | The *CO₂⁻ intermediate reacts further. | It can be protonated to form key intermediates like *COOH (carboxyl) or *OCHO (formate), which lead to products such as CO, formic acid, methane, or ethylene (B1197577). | frontiersin.orgrsc.org |
Following the initial activation, C-C coupling can occur on the catalyst surface, leading to the formation of C₂+ products like ethylene and ethanol. This process is thought to involve the dimerization of adsorbed CO intermediates, a reaction pathway for which copper is uniquely suited. frontiersin.orgrsc.org
Stability and Decomposition Kinetics of Copper I Carbonate Compounds
Thermodynamic Instability of Stoichiometric Cu₂CO₃ under Ambient Conditions
Decomposition Reaction: Cu₂CO₃(s) → Cu₂O(s) + CO₂(g)
This decomposition is facile and can be initiated by mild heating, with some sources indicating a decomposition temperature around 200 °C. byjus.com The instability is further exacerbated in aqueous environments, where the Cu(I) ion is prone to disproportionation, yielding metallic copper and more stable copper(II) species. nist.gov This inherent instability makes the synthesis and isolation of pure, solid Cu₂CO₃ exceptionally challenging, often resulting in mixtures containing copper(I) oxide or basic copper(II) carbonates. The presence of moisture significantly accelerates its decomposition.
The instability of Cu₂CO₃ can be understood in the context of the general stability trends of metal carbonates. Carbonates of less reactive metals, such as copper, tend to be less thermally stable than those of highly reactive metals like sodium or potassium. savemyexams.com
Ligand Field Stabilization and Kinetic Factors Affecting Cu(I)-Carbonate Durability
For a copper(I)-carbonate complex to have enhanced kinetic durability, it would likely require the presence of ancillary ligands that provide a favorable coordination environment for the Cu(I) ion. These stabilizing ligands would create a kinetic barrier to the decomposition and disproportionation pathways. The carbonate ion itself is a hard ligand and does not provide significant ligand field stabilization to the soft Cu(I) center. libretexts.org Therefore, any kinetic durability of a copper(I)-carbonate species would primarily arise from the electronic and steric effects of other coordinated ligands.
The table below summarizes the stability of Cu(I) with different types of ligands, illustrating the principles of ligand-induced stabilization.
| Ligand Type | Example Ligand | Coordination Characteristics | Effect on Cu(I) Stability |
| Hard Ligands | Carbonate (CO₃²⁻), Water (H₂O) | Primarily electrostatic interaction, poor orbital overlap with soft Cu(I). libretexts.org | Low stabilization, prone to decomposition/disproportionation. |
| Soft Ligands | Triphenylphosphine (B44618) (PPh₃) | Strong covalent character, good orbital overlap. | High stabilization, forms stable complexes. |
| Nitrogen Donors | Ammonia (B1221849) (NH₃), Pyridine | Intermediate character, can form stable complexes. wordpress.com | Moderate to high stabilization. |
| N-Heterocyclic Carbenes | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Very strong σ-donors, sterically bulky. savemyexams.com | Exceptional stabilization of low-coordinate Cu(I) centers. savemyexams.com |
Photochemical and Thermal Decomposition Pathways of Copper(I)-Carbonate Complexes
The decomposition of copper(I) carbonate and its complexes can be initiated by both thermal and photochemical means.
Thermal Decomposition: As previously mentioned, the primary thermal decomposition pathway for solid Cu₂CO₃ is the elimination of carbon dioxide to form copper(I) oxide. byjus.com
Reaction: Cu₂CO₃(s) → Cu₂O(s) + CO₂(g)
Decomposition Temperature: Reported to be around 200°C. byjus.com
While detailed kinetic studies on the thermal decomposition of pure Cu₂CO₃ are scarce due to its instability, extensive research has been conducted on the thermal decomposition of basic copper(II) carbonates. For instance, the decomposition of malachite (Cu₂(OH)₂CO₃) has been shown to be a complex, multi-step process. akjournals.com Although not directly analogous, these studies highlight that solid-state decompositions of copper carbonates can involve complex reaction mechanisms and intermediates.
Photochemical Decomposition: Direct photochemical studies on copper(I) carbonate are not widely reported. However, the photochemical behavior of other copper(I) and copper(II) complexes, particularly those with oxoanion ligands, can provide insights into potential decomposition pathways. acs.orgrsc.org
Upon absorption of UV or visible light, copper complexes can be promoted to electronically excited states. For a hypothetical copper(I)-carbonate complex, several photochemical pathways could be envisioned:
Photoredox Decomposition: Excitation could lead to an intramolecular electron transfer, potentially resulting in the formation of Cu(0) and a carbonate radical, or Cu(II) and a reduced carbonate species. The photolysis of other Cu(I) compounds is known to produce radical species. beilstein-journals.org
Ligand Dissociation: The absorption of light could populate an anti-bonding orbital, leading to the dissociation of the carbonate ligand from the copper center.
Intra-ligand Photolysis: For carbonate complexes, it's also possible that UV excitation could lead to the photolysis of the carbonate ligand itself, similar to what has been observed for copper(II) nitrate (B79036) clusters where N-O bond cleavage occurs. rsc.org This could lead to the formation of copper oxides and CO or CO₂.
Research on the photolysis of other copper compounds has shown that the specific pathway is highly dependent on the nature of the ligands and the wavelength of the incident light. beilstein-journals.orgrsc.org For example, the photolysis of a Cu(II) bromate (B103136) complex has been shown to result in oxygen-atom transfer. rsc.org Given the instability of the carbonate radical, a photoredox pathway leading to Cu(0) or Cu(II) and fragmentation of the carbonate seems plausible.
The table below summarizes the decomposition pathways.
| Decomposition Type | Proposed Pathway | Products | Notes |
| Thermal | Solid-state decomposition | Cu₂O(s), CO₂(g) | Occurs at elevated temperatures (e.g., ~200°C). byjus.com |
| Photochemical | Photoredox reaction | Cu(0), Cu(II), CO₃•⁻ (transient) | Analogous to other Cu(I) photochemistry. beilstein-journals.org |
| Photochemical | Ligand dissociation | [Cu(I)-complex]⁺, CO₃²⁻ | Depends on the stability of the resulting fragments. |
| Photochemical | Intra-ligand photolysis | Cu-oxides, CO, CO₂ | Inferred from studies on other oxoanion complexes like nitrates. rsc.org |
Advanced Spectroscopic and Structural Characterization of Copper I Carbonate Materials
X-ray Crystallography and Diffraction Studies on Cu(I)-Carbonate Coordination Compounds
X-ray crystallography is the most powerful tool for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal information on bond lengths, bond angles, and coordination geometries. However, the isolation and growth of single crystals of true copper(I) carbonate suitable for such analysis remain an elusive goal. Research has instead provided detailed structural insights into more complex coordination polymers where carbonate ions, often derived from atmospheric CO₂, bridge copper centers.
An example is the polymeric complex, {[Cu₃(DMAP)₈(μ₃-CO₃)₂]I₂}n·xH₂O (where DMAP = 4-dimethylaminopyridine), which was synthesized and structurally characterized by single-crystal X-ray analysis. rsc.org Although this is a complex structure, it provides valuable information on the coordination environment of carbonate-bridged copper ions. The structure reveals a linear polymeric chain built from trinuclear copper units linked by μ₃-carbonate bridges. rsc.org
In other studies, the oxidation of Cu(I) starting materials in the presence of carbon dioxide has led to the formation of carbonato-bridged dicopper(II) complexes. The structural analysis of these resulting Cu(II) compounds provides indirect insight into the reactivity of the Cu(I) precursors with carbonate species. acs.org For instance, the reaction of copper(II) carbonate with potassium 4-sulfo-benzoic acid yielded two coordination isomers, [Cu(O₃SC₆H₄CO₂H)₂(H₂O)₄]·2H₂O and Cu(H₂O)₆₂, whose crystal structures were determined. nih.gov In both structures, the copper(II) ion exhibits a Jahn-Teller-distorted octahedral geometry. nih.gov
While not a Cu(I) compound, the structure of a ladder-like copper(II) complex, Cu₆(CO₃)₅(bpp)₆(H₂O)₃₂·9H₂O (where bpp = 1,3-bis(4-pyridyl)propane), demonstrates the diverse and complex bridging modes of the carbonate ion in copper coordination chemistry. oup.com The structure is composed of six crystallographically independent Cu²⁺ ions and five CO₃²⁻ ions acting as bridging ligands. oup.com The Cu-O bond lengths involving the carbonate bridges are in the range of 1.933 to 2.716 Å. oup.com
Table 1: Selected Crystallographic Data for a Carbonate-Bridged Copper Complex
| Compound | Formula | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|---|
| Polymeric Copper Complex | {[Cu₃(DMAP)₈(μ₃-CO₃)₂]I₂}n·xH₂O | Not specified | Not specified | Linear polymeric chain with μ₃-carbonate bridges linking trinuclear copper units. rsc.org |
| Ladder-like Copper Complex | Cu₆(CO₃)₅(bpp)₆(H₂O)₃₂·9H₂O | Orthorhombic | Pna2₁ | Ladder structure composed of Cu²⁺ and CO₃²⁻ ions with multiple carbonate bridging modes. oup.com |
Vibrational Spectroscopy (IR, Raman) for Carbonate Ligand Identification in Cu(I) Systems
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for identifying the presence and coordination mode of polyatomic ligands like carbonate. The vibrational modes of the free carbonate ion (D₃h symmetry) are well-characterized, and changes in these modes upon coordination to a metal center provide valuable structural information.
The free carbonate ion has four fundamental vibrational modes: the symmetric stretch (ν₁), the out-of-plane bend (ν₂), the asymmetric stretch (ν₃), and the in-plane bend (ν₄). Coordination to a metal ion lowers the symmetry of the carbonate ligand, causing shifts in the vibrational frequencies and the appearance of IR- or Raman-inactive modes. Theoretical studies using Density Functional Theory (DFT) have been performed to predict the vibrational frequencies for different coordination modes (e.g., unidentate, bidentate) of carbonate to a copper center. ijcce.ac.ir These calculations show that the vibrational frequency of the M-O stretching mode is lower in unidentate than in bidentate complexes, and the splitting of degenerate modes is larger in bidentate complexes. ijcce.ac.ir
Experimentally, the FT-IR spectrum of the polymeric complex {[Cu₃(DMAP)₈(μ₃-CO₃)₂]I₂}n provided evidence for the presence of the carbonate group. rsc.org In studies of basic copper carbonates like malachite, characteristic peaks for the CO₃²⁻ group are observed around 1497 and 1380 cm⁻¹ (asymmetric stretch), 1043 cm⁻¹ (symmetric stretch), and 869 cm⁻¹ (bending mode). nih.gov For instance, the IR spectrum of malachite shows C-O bending modes at 505 cm⁻¹ and 428 cm⁻¹, which may also have contributions from Cu-O vibrations. researchgate.net
Raman spectroscopy offers complementary information. In the Raman spectra of carbonate minerals, the symmetric stretching mode (ν₁) typically appears as a strong band around 1080-1100 cm⁻¹. mdpi.com The asymmetric stretching (ν₃) and bending (ν₂, ν₄) modes appear at lower wavenumbers and can be complex due to symmetry reduction upon coordination. mdpi.com For example, in studies of copper (hydr)oxide layers in the presence of carbonate, a band around 1500-1530 cm⁻¹ in the Raman spectrum is assigned to the anti-symmetric stretching vibration of a carbonate species in a copper carbonate hydroxide-like structure. diva-portal.org Bands in the 250–400 cm⁻¹ region are typically assigned to M-O vibrations. diva-portal.org
Table 2: Characteristic Vibrational Frequencies for Coordinated Carbonate in Copper Systems
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Compound/System | Spectroscopic Technique |
|---|---|---|---|
| ν₃ (Asymmetric Stretch) | 1500-1530 | Copper Carbonate Hydroxide-like species | Raman diva-portal.org |
| ν₃ (Asymmetric Stretch) | 1497, 1380 | Inorganic Copper Carbonate | FTIR nih.gov |
| ν₁ (Symmetric Stretch) | 1043 | Inorganic Copper Carbonate | FTIR nih.gov |
| ν₂ (Out-of-plane Bend) | 869 | Inorganic Copper Carbonate | FTIR nih.gov |
| Cu-O Vibrations | 250-400 | Metal-Oxide Systems | Raman diva-portal.org |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Molecular Characterization
NMR spectroscopy and mass spectrometry are powerful techniques for molecular characterization, but their application to copper(I) carbonate systems is fraught with challenges.
Nuclear Magnetic Resonance (NMR): Copper has two NMR-active nuclei, ⁶³Cu and ⁶⁵Cu. huji.ac.il However, Cu(I) is a d¹⁰ metal ion, which should be NMR-active, while Cu(II) is paramagnetic, rendering it generally unsuitable for high-resolution NMR. The quadrupolar nature of both ⁶³Cu and ⁶⁵Cu nuclei often leads to very broad signals, making detection and interpretation difficult. huji.ac.il To date, there are no specific reports in the literature of ⁶³Cu or ⁶⁵Cu NMR spectra for a copper(I) carbonate complex. Studies on other Cu(I) complexes, such as those with nitrile or carbonyl ligands, have shown that the chemical shifts are highly sensitive to the coordination environment. nih.govresearchgate.net For instance, the binding of a CO ligand to a tridentate copper(I) complex can lead to much sharper ⁶³Cu NMR signals and a large downfield shift compared to the corresponding acetonitrile (B52724) complex. nih.gov
¹³C NMR could potentially be used to study the carbonate ligand directly, especially using ¹³C-enriched carbon dioxide. However, again, no specific studies on Cu(I)-carbonate complexes are available. Studies on other metal-carbonate complexes, such as with cadmium, have demonstrated the utility of ¹³C NMR in probing the binding of the carbonate group. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of ions and can be used to determine molecular weights and fragmentation patterns. The application of MS to characterize a discrete copper(I) carbonate molecule or complex is not well-documented. Studies on related copper complexes often show fragmentation patterns involving the loss of ligands. For example, mass spectrometry of copper(II) carboxylate complexes shows that Cu(II) is easily reduced to Cu(I) in the gas phase. beilstein-journals.org In thermal analysis coupled with mass spectrometry, the decomposition of copper(II) coordination compounds containing organic ligands shows volatile products like H₂O⁺, CO₂⁺, and other fragments corresponding to the organic moieties. mdpi.comnih.gov These studies highlight the utility of MS in analyzing decomposition pathways and the gas-phase chemistry of copper complexes, but direct characterization of a stable Cu(I)-carbonate species remains a challenge.
Interplay and Transformation Between Copper Oxidation States in Carbonate Environments
Electrochemical Interconversion of Copper(I) and Copper(II) Carbonate Species
The electrochemical behavior of copper in carbonate and bicarbonate solutions involves a series of oxidation and reduction processes that lead to the formation of surface films. These processes are highly dependent on the electrode potential. ampp.org The anodic oxidation of copper in these media is not a simple, single-step reaction but a complex sequence of events. researchgate.net
Initially, at lower potentials, the oxidation of copper metal leads to the formation of a copper(I) oxide (Cu₂O) layer. ampp.orgcore.ac.uk This is considered the first step in the passivation of the metal. core.ac.uk As the potential is increased, further oxidation occurs, leading to the formation of copper(II) species, including cupric oxide (CuO) and cupric hydroxide (B78521) (Cu(OH)₂). ampp.orgampp.org These reactions are often observed as distinct anodic peaks in voltammetric studies. ampp.org
The stability regions of these different copper species as a function of potential and pH are graphically represented by Pourbaix diagrams. researchgate.netbibliotekanauki.pljournalssystem.com For the copper-carbonate-water system, these diagrams show that at varying pH and potential, the stable phases can be Cu(0), Cu₂O, CuO, or copper carbonates. core.ac.ukresearchgate.net For instance, in near-neutral conditions and at mildly oxidizing potentials, basic copper carbonate (CuCO₃·Cu(OH)₂) is predicted to be a stable phase. researchgate.net
The interconversion is reversible. For example, a reversible conversion from copper metal to basic copper carbonate (Cu₂CO₃(OH)₂) has been demonstrated in an aqueous anion battery system, highlighting the electrochemical pathway for the formation and reduction of copper carbonate species.
| Peak Designation | Approximate Potential (V vs. NHE) | Attributed Electrochemical Process |
|---|---|---|
| Peak 1 | ~0.03 | Formation of Cuprous Oxide (Cu₂O) |
| Peak 2 | ~0.18 | Formation of Cupric Oxide/Hydroxide (CuO/Cu(OH)₂) |
| Peak 3 | ~0.40 | Formation of composite Copper Carbonate-Hydroxide layer |
Influence of pH, Ligands, and Solvent on Copper Oxidation State Stability in Carbonate Media
The relative stability of Cu(I) and Cu(II) in carbonate environments is not intrinsic but is heavily modulated by external factors including pH, the presence and nature of coordinating ligands, and the solvent system.
Influence of pH: The pH of the aqueous medium plays a critical role in determining which copper species is more stable. In carbonate-bicarbonate solutions, the pH affects the composition and protective properties of the passive films formed on copper. ampp.orgscielo.br Generally, increasing the pH in an alkaline environment tends to enhance the stability of the passive film, making the surface less susceptible to corrosion. osti.gov At pH values above 9.5, the dissolution rate of copper is influenced by the local pH at the interface, whereas at more neutral pH (8.3-9.5), the bicarbonate ion concentration is the more dominant factor. scielo.br The structure of basic copper carbonates formed during passivation also depends on the solution's pH. ampp.org Studies have shown that an increase in pH can lead to a decrease in both the corrosion rate and the concentration of dissolved copper ions, which is attributed to changes in the composition and thickness of the protective film. researchgate.net
Influence of Ligands: While carbonate and hydroxide ions act as ligands themselves, the presence of other coordinating species can drastically alter the stability of copper oxidation states. acs.org In aqueous solutions, simple Cu(I) ions are unstable and tend to disproportionate into Cu(II) and Cu(0). libretexts.org However, ligands can stabilize the Cu(I) state. For instance, soft ligands like chloride ions can form stable complexes such as [CuCl₂]⁻, preventing disproportionation. libretexts.orgchemguide.co.uk The presence of chloride in carbonate solutions can, however, have a promoting effect on the breakdown of the passive film. researchgate.net
Conversely, ligands with nitrogen or oxygen donor atoms, such as ammonia (B1221849) or ethanolamine, tend to stabilize the Cu(II) state due to a more favorable crystal field stabilization energy for the d⁹ configuration of Cu(II) compared to the d¹⁰ configuration of Cu(I). researchgate.netsavemyexams.com In ammoniacal copper carbonate solutions, the stability and distribution of various copper-ethanolamine complexes are highly pH-dependent, which in turn affects the amount of "free" copper available to precipitate as copper carbonate. woodpreservation.ca The coordination of ligands like 1,10-phenanthroline (B135089) can also significantly increase the stability of Cu(II) complexes. mdpi.com
Influence of Solvent: The solvent environment significantly impacts the redox potentials and reaction mechanisms. In non-aqueous aprotic solvents like acetonitrile (B52724) or propylene (B89431) carbonate, the solvation of copper ions is different from that in water, which can alter the relative stabilities of the Cu(I) and Cu(II) oxidation states. nih.govuva.nl The use of organic solvents can expose different reaction pathways; for example, the electrochemical reduction of CO₂ on copper in propylene carbonate yields different products compared to aqueous electrolytes. acs.org The redox potential of the Cu(II)/Cu(I) couple can be synergistically increased by the combination of acetonitrile as a solvent and perchlorate (B79767) ions, expanding the range of substrates that can be oxidized by the copper complex. researchgate.net The effect of the solvent on the reduction potential can sometimes be less significant than steric and geometric effects within the copper complex itself. rsc.org
| Condition | pH | Ionic Strength (M) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|
| Still Solution | 8.9 | 1.0 | ~15 |
| Still Solution | 8.9 | 0.1 | 6.5 |
| Stirred Solution (1000 rpm) | 8.9 | 1.0 | 25 |
Pathways for Oxidative Carbonylation and Reductive Decarbonylation Involving Cu(I)
Copper(I) species are pivotal intermediates in important catalytic transformations such as oxidative carbonylation and reductive decarbonylation.
Oxidative Carbonylation: Oxidative carbonylation is a process where a substrate is carbonylated (a CO group is introduced) under oxidative conditions. Copper catalysts, often involving Cu(I) intermediates, are effective for these reactions. wikipedia.org For example, the oxidative carbonylation of methanol (B129727) to produce dimethyl carbonate is catalyzed by copper(I) salts. wikipedia.org In many copper-catalyzed reactions, a Cu(I)/Cu(II) or Cu(I)/Cu(III) cycle is proposed. For instance, in the aerobic copper-catalyzed decarboxylative thiolation of benzoic acids, experimental evidence suggests that a Cu(I) carboxylate is the key intermediate, and the catalyst resting state is a Cu(I) species. acs.org Oxygen's role is often to regenerate the active higher-valent copper species to complete the catalytic cycle. acs.org
Reductive Decarbonylation and Decarboxylation: Decarbonylation (removal of CO) and decarboxylation (removal of CO₂) are fundamentally important reactions. Copper-catalyzed decarboxylation of carboxylic acids provides a pathway to generate new C-C bonds or other functional groups. acs.org The mechanism often starts with the formation of a copper carboxylate complex. rsc.org From this intermediate, the reaction can proceed through different pathways. One proposed mechanism for decarboxylative elimination involves benzylic deprotonation followed by a radical decarboxylation, a pathway distinct from single-electron-transfer mechanisms. acs.orgchemrxiv.orgnih.govwvu.edu In this pathway, a Cu(I) species is generated during the catalytic cycle. chemrxiv.org
Another mechanism involves the ejection of CO₂ from a copper carboxylate complex, followed by protodemetallation to regenerate the catalyst. rsc.org The intermediacy of Cu(I) has also been implicated in the reduction-induced decarboxylation of a dicopper(II) formate (B1220265) complex, which spontaneously forms a hexacopper(I) hydride cluster, a key step in the metal-mediated dehydrogenation of formic acid. researchgate.net In some cases, the reaction of an alkyl radical with a copper carboxylate complex can lead to the formation of ester products. nih.govacs.org Mechanistic studies highlight the importance of copper in the radical-forming steps of these transformations. acs.org
Emerging Research Frontiers and Future Directions in Copper I Carbonate Science
Rational Design and Synthesis of Robust Copper(I)-Carbonate Architectures
The rational design of materials containing copper(I)-carbonate moieties is a significant challenge due to the inherent instability of the Cu(I) oxidation state in the presence of carbonate, which can lead to disproportionation or oxidation. However, researchers are developing sophisticated strategies to create and stabilize these architectures, primarily for applications in catalysis and materials science. researchgate.netrsc.org The core principle of rational design involves the precise control over the synthesis conditions to dictate the final structure, morphology, and properties of the material. rsc.org
Bottom-up assembly methods are at the forefront of these efforts, allowing for the construction of nanostructured copper-based materials where the interaction with carbonate can be finely tuned. rsc.org These techniques provide control over particle size, shape, and surface properties, which in turn influences the electronic structure and stability of the Cu(I) centers. rsc.orgmdpi.com For instance, the design of Cu-based composite materials, such as those incorporating other metal oxides or polymers, can create protective microenvironments that stabilize the Cu(I)-carbonate interface. researchgate.net
Key strategies in the rational design of these architectures include:
Ligand Scaffolding: Employing ancillary ligands that coordinate to the copper(I) center. These ligands can sterically and electronically shield the metal ion, preventing unwanted side reactions and stabilizing the desired carbonate-ligated structure.
Support Interactions: Dispersing copper(I) species on a support material like ceria (CeO₂). Strong metal-support interactions can stabilize the Cu(I) oxidation state and create unique active sites at the interface where carbonate binding can occur. mdpi.com
Morphological Control: Synthesizing nanostructures with specific exposed crystal facets. Different facets can have varying affinities for carbonate binding and different stabilities for the adsorbed Cu(I) species, allowing for the optimization of catalytic performance. researchgate.netmdpi.com
While creating a stable, bulk crystalline copper(I) carbonate remains elusive, these rational design principles are enabling the synthesis of advanced materials where the Cu(I)-carbonate architecture is a key, functional component.
Table 1: Strategies for Designing Copper(I)-Carbonate Architectures
| Design Strategy | Principle | Objective | Example Application |
|---|---|---|---|
| Ligand Scaffolding | Use of ancillary organic or inorganic ligands to coordinate with the Cu(I) center. | Sterically and electronically stabilize the Cu(I) ion; prevent oxidation and disproportionation. | Homogeneous catalysis, where specific molecular complexes are required. |
| Metal-Support Interaction | Anchoring Cu(I) species on a stable oxide support (e.g., Ceria). mdpi.com | Enhance stability of the Cu(I) oxidation state through electronic interactions with the support. mdpi.com | Heterogeneous catalysis for reactions like CO₂ hydrogenation or CO oxidation. mdpi.com |
| Morphological Control | Synthesis of nanoparticles with specific shapes and exposed crystal facets. researchgate.net | To favor specific binding sites for carbonate and enhance catalytic activity. | Electrocatalysis, where surface structure dictates reaction pathways. rsc.org |
| Composite Formation | Embedding copper species within a matrix, such as a polymer or another metal oxide. researchgate.net | Create a protective microenvironment to stabilize transient Cu(I)-carbonate species. | Development of advanced materials with tailored electronic or catalytic properties. researchgate.net |
Theoretical Guided Discovery of Novel Cu(I)-Carbonate Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex and often fleeting reactivity of copper(I) carbonate species. researchgate.netmontclair.edu These theoretical methods allow researchers to map potential energy surfaces, calculate reaction barriers, and predict the stability of intermediates that are too reactive to be studied by experimental methods alone. montclair.edu
A significant breakthrough guided by theoretical studies has been the understanding of the role of carbonate in copper-catalyzed cross-coupling reactions. researchgate.netamazonaws.com It was long observed that these reactions often require high catalyst loading and can deactivate over time. DFT studies revealed that the carbonate base, previously thought to be a simple proton acceptor, can act as a competitive ligand. researchgate.netamazonaws.com The ligation of the carbonate ion to the active Cu(I) catalytic species can lead to the formation of a stable, off-cycle complex, effectively deactivating the catalyst. researchgate.net This insight is crucial for optimizing reaction conditions, for example, by carefully controlling the concentration of the carbonate base or by designing ligands that disfavor carbonate binding.
In the field of electrochemical CO₂ reduction, theoretical calculations have been vital in exploring the reaction mechanisms on copper surfaces. acs.orgacs.org DFT simulations have shown that carbonate species can form on the copper electrode surface during the reaction. acs.org These studies investigate whether the carbonate is merely a byproduct or an active intermediate in the pathway to forming products like formate (B1220265). acs.org Recent computational work has explored the direct electroreduction of surface-adsorbed carbonate species, suggesting that what was once considered a cause of efficiency loss might be a reactive intermediate in its own right under specific potential conditions. acs.org
Table 2: Selected DFT Findings on Cu(I)-Carbonate Reactivity
| System/Reaction | Computational Finding | Implication | Reference |
|---|---|---|---|
| Ullmann Cross-Coupling | Carbonate acts as a competitive ligand to the nucleophile, forming a stable, deactivated Cu(I)-carbonate complex. | Explains catalyst deactivation and guides the optimization of base and ligand concentrations. | researchgate.netamazonaws.com |
| Electrochemical CO₂ Reduction | Surface carbonate species (Cu-CO₃²⁻) are identified as potential intermediates in the reduction pathway to formate. | Challenges the view of carbonate as purely a byproduct and opens new avenues for reaction mechanism design. | acs.org |
| Cu-Catalyzed Trifluoromethylation | Modeling the role of the carbonate base is computationally challenging but essential for understanding the full reaction pathway. | Highlights the complexity and importance of explicitly including all components in theoretical models. | montclair.edu |
| General Cu(I) Catalysis | The free energy of ligation for carbonate to Cu(I) species is significant, making it a key player in the catalytic cycle. | Carbonate should be considered a potential ligand, not just a base, in the design of new catalytic systems. | researchgate.net |
Multiscale Modeling Approaches for Complex Copper(I)-Carbonate Systems
The behavior of copper(I)-carbonate systems is often governed by phenomena occurring across a vast range of length and time scales, from the quantum mechanical interactions of a single atom to the macroscopic behavior of a catalytic reactor. researchgate.netmsstate.edu Multiscale modeling has emerged as a powerful approach to bridge these scales, providing a holistic understanding that is unattainable with any single computational method. researchgate.netacs.org
A typical multiscale modeling workflow for a complex chemical system, such as a Cu(I)-carbonate based catalyst, might involve a hierarchical approach: msstate.eduacs.org
Quantum Mechanics (QM): At the most fundamental level, methods like DFT are used to calculate the energies and forces governing the breaking and forming of chemical bonds. msstate.eduacs.org This scale is essential for understanding the electronic structure of the Cu(I)-carbonate active site and for calculating the activation energies of elementary reaction steps. montclair.edu
Molecular Dynamics (MD): The parameters derived from QM calculations are used to build force fields for classical MD simulations. acs.org MD can then simulate the dynamic behavior of thousands to millions of atoms over nanoseconds, providing insight into processes like the diffusion of reactants, the conformational changes of ligands, and the structure of the electrode-electrolyte interface. aip.org
Q & A
Q. How can researchers resolve contradictions in reported decomposition pathways of copper(I) carbonate under oxidative vs. inert conditions?
- Methodological Answer : Systematic studies varying atmospheric composition (e.g., N₂ vs. O₂ partial pressures) and temperature are essential. Use in-situ Raman spectroscopy to track intermediate phases (e.g., Cu₂O, CuO). For example, under oxygen-rich conditions, Cu(I) carbonate may oxidize to CuO, while inert atmospheres favor metallic Cu formation. Statistical tools like principal component analysis (PCA) can identify dominant variables driving discrepancies .
Q. What methodologies are recommended for modeling the thermodynamic stability of copper(I) carbonate in aqueous environments?
- Methodological Answer : Employ density functional theory (DFT) to calculate Gibbs free energy changes for reactions like:
Complement computational results with solubility experiments at controlled pH (6–10) and ionic strength. Use electrochemical techniques (e.g., cyclic voltammetry) to measure redox stability, referencing marine toxicity studies on copper speciation .
Q. How can experimental protocols be optimized to ensure reproducibility in copper(I) carbonate synthesis across laboratories?
- Methodological Answer : Standardize inert atmosphere protocols (e.g., Schlenk line techniques) and reagent purity thresholds (>99.9%). Publish detailed supplementary data, including raw XRD patterns and TGA-MS curves, adhering to journal guidelines for experimental transparency. Collaborative round-robin testing across institutions identifies critical variables (e.g., stirring rate, drying time) affecting reproducibility .
Q. What strategies mitigate risks when handling copper(I) carbonate in laboratory settings, given its reactivity and potential hazards?
- Methodological Answer : Based on harmonized classification data for copper compounds, use gloveboxes for synthesis to prevent oxidation and inhalation exposure. Implement spill containment protocols for powdered samples, and utilize chelating agents (e.g., EDTA) in waste disposal to sequester Cu⁺ ions. Safety training should emphasize material safety data sheets (MSDS) for copper(I) derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
